molecular formula C10H20N2O2 B1485746 trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol CAS No. 2165650-37-1

trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol

Cat. No.: B1485746
CAS No.: 2165650-37-1
M. Wt: 200.28 g/mol
InChI Key: CYXOVTRMXPEJOO-NXEZZACHSA-N
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Description

trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring and a piperazine moiety substituted with a hydroxyethyl group.

Properties

IUPAC Name

(1R,2R)-2-[4-(2-hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c13-8-7-11-3-5-12(6-4-11)9-1-2-10(9)14/h9-10,13-14H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOVTRMXPEJOO-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCN(CC2)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCN(CC2)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol typically involves the reaction of piperazine with ethylene oxide to form N-(2-hydroxyethyl)piperazine. This intermediate is then reacted with cyclobutanone under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: A wide range of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds and polyurethane catalysts .

Biology: In biological research, it is utilized to study the effects of hydroxyethyl substitution on piperazine derivatives and their interactions with biological systems .

Industry: It is used in the manufacture of corrosion inhibitors, surfactants, and synthetic fibers .

Mechanism of Action

it is believed to interact with various molecular targets and pathways due to its piperazine moiety, which is known to affect neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine
  • 2-Piperazinoethanol
  • N-(2-Hydroxyethyl)piperazine

Comparison: Compared to similar compounds, trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature may enhance its stability and reactivity in certain applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol

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